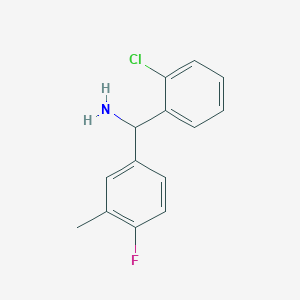

(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine

Description

Properties

IUPAC Name |

(2-chlorophenyl)-(4-fluoro-3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8,14H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOTUTKCNYLGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C2=CC=CC=C2Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Route

Overview:

The most commonly employed method for synthesizing (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine is via reductive amination. This involves the reaction of 2-chlorobenzaldehyde with 4-fluoro-3-methylbenzylamine under reductive conditions.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 2-Chlorobenzaldehyde | 4-Fluoro-3-methylbenzylamine | Sodium triacetoxyborohydride or sodium cyanoborohydride | Methanol or Ethanol | Room temperature or slightly elevated temperature | This compound |

- The aldehyde and amine undergo condensation to form an imine intermediate.

- The reducing agent selectively reduces the imine to the corresponding secondary amine.

- Sodium triacetoxyborohydride is preferred for its mildness and selectivity.

- The reaction is typically carried out in protic solvents such as methanol or ethanol.

- Temperature control is important to optimize yield and minimize side reactions.

Industrial Scale Considerations:

- Continuous flow reactors are sometimes employed to improve efficiency and scalability.

- Automated systems allow for precise control of reaction parameters, reducing costs.

- Process optimization includes solvent recycling and recovery of unreacted starting materials.

Alternative Synthetic Approaches and Notes

While reductive amination is the primary route, related synthetic strategies in similar compounds provide insights that may be applicable:

Acylation and Subsequent Hydrolysis: In related chlorophenyl-phenylmethanamine derivatives, acylation of amines followed by hydrolysis is used to prepare intermediates. For example, acylation with chloroacetyl chloride in solvents like toluene or dichloromethane, using bases such as triethylamine, followed by acid hydrolysis, is a documented approach in similar synthetic schemes.

Resolution of Enantiomers: For chiral analogs, chemical resolution of racemic mixtures using optically active acids is a method to obtain enantiomerically pure amines. This is relevant if chiral purity is desired in this compound derivatives.

Reaction Conditions and Reagents Summary

| Aspect | Details |

|---|---|

| Starting Materials | 2-Chlorobenzaldehyde; 4-Fluoro-3-methylbenzylamine |

| Reducing Agents | Sodium triacetoxyborohydride (preferred), Sodium cyanoborohydride |

| Solvents | Methanol, Ethanol |

| Temperature | Room temperature to slightly elevated (typically 20–50°C) |

| Reaction Time | Several hours until completion, monitored by TLC or HPLC |

| Work-up | Quenching with water or aqueous acid/base, extraction with organic solvents, purification by crystallization or chromatography |

Chemical Reaction Analysis

The compound can undergo various chemical transformations post-synthesis, which may be relevant for further functionalization or derivatization:

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride, sodium borohydride | Primary or secondary amines, alcohols |

| Substitution | Sodium methoxide, potassium tert-butoxide | Substituted derivatives at chloro or fluoro positions |

Summary Table of Preparation Method

| Step | Description |

|---|---|

| 1. Imine Formation | Condensation of 2-chlorobenzaldehyde with 4-fluoro-3-methylbenzylamine |

| 2. Reductive Amination | Reduction of imine intermediate using sodium triacetoxyborohydride or sodium cyanoborohydride |

| 3. Isolation | Work-up involving aqueous quench, extraction, and purification |

| 4. Optional Resolution | If needed, chiral resolution via optically active acids |

| 5. Scale-up | Continuous flow reactors and automated systems for industrial production |

Research Findings and Industrial Relevance

- The reductive amination method provides high selectivity and yields under mild conditions.

- Sodium triacetoxyborohydride is favored industrially due to its stability and ease of handling compared to sodium cyanoborohydride.

- Continuous flow technology enhances reaction control, safety, and scalability.

- The compound’s preparation is critical for its use as an intermediate in pharmaceuticals and advanced materials.

Chemical Reactions Analysis

Types of Reactions: (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

(4-Chloro-3-fluorophenyl)(phenyl)methanamine (CAS 1702821-28-0)

(2-Chlorophenyl)methanamine Hydrochloride (CAS 79119-31-6)

- Molecular Formula : C₇H₈ClN (free base)

- Key Differences :

- Physicochemical Properties : The hydrochloride salt enhances aqueous solubility, critical for pharmaceutical formulations. ¹H NMR data (δ 4.10 ppm for -CH₂NH₃⁺) highlights differences in amine proton environments compared to secondary amines like the target compound.

(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine (CAS 1019443-74-3)

- Molecular Formula: C₁₅H₁₄ClNO₂

- Key Differences :

- Incorporates a benzodioxin ring, introducing oxygen atoms capable of hydrogen bonding.

- Increased molecular weight (279.73 g/mol) and polarity compared to the target compound.

- Bioactivity Considerations : The benzodioxin moiety may improve solubility but reduce blood-brain barrier penetration relative to the target’s fluorinated/methylated aryl groups.

Functional Group Impact on Antioxidant and Enzymatic Activity

Evidence from nitrone derivatives (e.g., N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide , 9f) demonstrates that the 4-fluoro-3-methylphenyl motif enhances antioxidant capacity, achieving 99.9% hydroxyl radical scavenging and 27 µM LOX inhibition. By analogy, the target compound’s 4-fluoro-3-methylphenyl group may confer similar radical stabilization, though direct biological data are lacking.

Biological Activity

(2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine, a compound with the molecular formula C13H12ClF, has garnered attention in the scientific community due to its potential biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorophenyl group and a fluoro-methylphenyl group, which contribute to its unique properties. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The chlorophenyl group enhances lipophilicity, allowing for better membrane permeability and interaction with hydrophobic regions of proteins. This interaction can modulate the activity of enzymes or receptors, leading to diverse biological effects.

Biological Activities

-

Antimicrobial Activity :

- Research has indicated that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives containing halogenated phenyl groups often show enhanced activity against Gram-positive and Gram-negative bacteria.

- A study reported that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains, suggesting potential applications in treating infections .

-

Neuropharmacological Effects :

- Compounds resembling this compound have been investigated for their effects on nicotinic acetylcholine receptors (nAChRs). Positive allosteric modulation of these receptors may offer therapeutic benefits in cognitive disorders .

- Specific analogs showed promising results in enhancing sensory gating and cognitive function in preclinical models.

-

Anticancer Potential :

- Preliminary studies have explored the compound's efficacy against cancer cell lines. In vitro assays demonstrated that similar compounds could inhibit cell proliferation in T-lymphoblastic cell lines and non-T-cell cancer lines .

- The mechanism likely involves apoptosis induction through receptor-mediated pathways.

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Evaluation

In a recent study, a series of compounds including this compound were evaluated for their ability to modulate nAChRs. The results indicated that specific substitutions on the phenyl rings significantly influenced receptor affinity and efficacy, with some derivatives showing EC50 values as low as 0.22 µM .

Q & A

Q. What are the optimal synthetic routes for (2-chlorophenyl)(4-fluoro-3-methylphenyl)methanamine, and how can purity be ensured?

Methodological Answer:

- Route Optimization : A transition metal-free catalytic reduction of primary amides using an abnormal N-heterocyclic carbene (NHC)-based potassium complex is effective for synthesizing structurally similar amines. For example, (2-chlorophenyl)methanamine hydrochloride was synthesized from 2-chlorobenzamide with 84% yield using HBPin and toluene .

- Purification : Crystallization from methanol (as in Schiff base syntheses) can improve purity. Elemental analysis and NMR are critical for verifying purity and structure .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

Q. How should researchers handle solubility and stability challenges during experiments?

Methodological Answer:

- Solubility : Use polar aprotic solvents (e.g., DMSO) for NMR or reactions. Hydrochloride salts (common for amines) enhance water solubility .

- Stability : Store in airtight containers under refrigeration (2–8°C) to prevent degradation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution trends. The electron-withdrawing Cl and F substituents may direct reactivity at specific positions.

- Docking Studies : If targeting biological activity, AutoDock Vina can simulate interactions with proteins (e.g., opioid receptors, as seen in structurally related ligands ).

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer:

- Refinement Tools : SHELX programs (e.g., SHELXL) are robust for resolving disordered structures. For example, idealized H-atom placement and riding models improve refinement accuracy .

- Validation : Cross-check with PLATON or Mercury to identify outliers in bond lengths/angles. Address discrepancies by re-examizing experimental conditions (e.g., twinning in crystals) .

Q. How can researchers design SAR studies for this compound’s pharmacological potential?

Methodological Answer:

- Derivatization : Introduce substituents (e.g., methyl, trifluoromethyl) at the phenyl rings via Ullmann coupling or Suzuki-Miyaura reactions. Compare activity using in vitro assays (e.g., receptor binding) .

- Bioisosteres : Replace the methanamine group with azetidine or pyrrolidine moieties to assess steric/electronic effects .

Q. What experimental and computational approaches validate reaction mechanisms involving this amine?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.